3-Methylpent-1-yn-3-amine
Overview
Description
3-Methylpent-1-yn-3-amine is an organic compound with the molecular formula C₆H₁₁N. It is a member of the amine family, characterized by the presence of an amino group attached to a carbon chain. This compound is known for its unique structure, which includes a triple bond between the first and second carbon atoms and a methyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpent-1-yn-3-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-1-pentyn-3-ol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C and pressures of 1 to 5 atmospheres .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Various amine derivatives with reduced carbon-carbon bonds.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
3-Methylpent-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpent-1-yn-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-1-yn-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
3-Methylpent-1-yn-3-amine hydrochloride: The hydrochloride salt form of the compound.
4-Methylpent-1-yn-3-amine: A structural isomer with the amino group attached to a different carbon atom.
Uniqueness
This compound is unique due to its specific combination of a triple bond, a methyl group, and an amino group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methylpent-1-yn-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWRQPVJLXLHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18369-96-5 | |
Record name | NSC63048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylpent-1-yn-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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